molecular formula C21H16N2OS B2417588 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313253-96-2

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2417588
CAS RN: 313253-96-2
M. Wt: 344.43
InChI Key: FBGBVBFKIQGXHE-UHFFFAOYSA-N
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Description

“3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide”, also known as MNTB, is a compound synthesized for research purposes. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H16N2OS and the molecular weight is 344.43. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Colorimetric Sensing

  • Fluoride Anion Detection : A derivative, N-(cyano(naphthalen-1-yl)methyl)benzamide, has been synthesized and shown effective in colorimetric sensing of fluoride anions. This is achieved through a color transition from colorless to black, useful in naked-eye detection of fluoride in solutions (Younes et al., 2020).

Supramolecular Chemistry

  • Gelation Behavior : Some N-(thiazol-2-yl)benzamide derivatives, including 3-methyl-N-(thiazol-2-yl)benzamide, have shown gelation behavior towards certain solvents. This property is attributed to their molecular structure and non-covalent interactions, which are crucial in the field of crystal engineering and materials science (Yadav & Ballabh, 2020).

Antimicrobial and Anti-proliferative Activities

  • Antimicrobial Applications : Various derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds show promising results against various microbial strains and cancer cell lines, making them potential candidates for pharmaceutical applications (Mansour et al., 2020).

Kinetic Analysis in Chemical Reactions

  • Chemical Reaction Studies : A kinetic analysis of a multi-component reaction involving a similar compound, Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene)benzamide, has been conducted. This research contributes to understanding the reaction mechanisms and kinetics in organic synthesis (Darijani et al., 2020).

Antibacterial Activities

  • Antibacterial Agents : Synthesis of derivatives like 2-aryl-3H-naphtho[1,2-d]imidazoles containing naphthalene-sulfonamides has shown potent antibacterial activities. These findings are significant for developing new antibacterial drugs (Frolenko et al., 2013).

Medicinal Chemistry

  • Anticancer Evaluation : Derivatives of 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been explored for their anticancer properties, with some showing higher activity than standard drugs in specific cancer cell lines (Ravinaik et al., 2021).

Chemical Synthesis and Reactivity

  • Synthesis and Structural Analysis : Studies on the synthesis of new carbon-11 labeled naphthalene-sulfonamides for PET imaging highlight the compound's versatility in chemical synthesis and potential in medical imaging (Wang et al., 2008).

properties

IUPAC Name

3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-5-4-8-18(11-14)20(24)23-21-22-19(13-25-21)17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGBVBFKIQGXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

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